Lipophilicity (XLogP3) Differentiation
The ethyl ester target compound exhibits an XLogP3-AA of 2.7, representing a +0.4 log unit increase over the methyl ester analog (XLogP3-AA 2.3) and a +1.7 log unit increase over the 4-acetyl-5-methyl analog (XLogP3-AA 1.0) [1]. This lipophilicity ranking is consistent across the series: benzoyl-ethyl (2.7) > benzoyl-methyl (2.3) ≫ acetyl-ethyl (1.0) > unsubstituted parent ethyl isoxazole-3-carboxylate (0.59) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 (Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate, CAS 17335-06-7) |
| Comparator Or Baseline | 2.3 (Methyl 4-benzoyl-5-methylisoxazole-3-carboxylate, CAS 104149-63-5); 1.0 (Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate, CAS 15911-11-2); 0.59 (Ethyl isoxazole-3-carboxylate, CAS 3209-70-9) |
| Quantified Difference | Δ +0.4 log units vs. methyl ester; Δ +1.7 log units vs. 4-acetyl analog; Δ +2.1 log units vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025 release); consistent computational method across all comparators |
Why This Matters
A logP difference of 0.4 units is sufficient to produce measurably different organic/aqueous partition behavior during extraction and chromatography, while the 1.7-unit gap versus the acetyl analog predicts substantially different solubility profiles in both organic and aqueous media, directly impacting reaction solvent selection and workup protocols in procurement decisions.
- [1] PubChem Compound Summaries: CID 28483 (ethyl benzoyl ester, XLogP3 2.7), CID 47003153 (methyl benzoyl ester, XLogP3 2.3), CID 27536 (ethyl acetyl analog, XLogP3 1.0). Computed by XLogP3 3.0. National Center for Biotechnology Information, 2025 release. View Source
- [2] Molbase. Ethyl isoxazole-3-carboxylate (CAS 3209-70-9): LogP 0.8513 (also reported as 0.59 by alternate method). Accessed April 2026. View Source
